PROPIONYL-D-TYR(ET)-PHE-VAL-ASN-ABU-PRO-ARG-ARG-NH2 PROPIONYL-D-TYR(ET)-PHE-VAL-ASN-ABU-PRO-ARG-ARG-NH2
Brand Name: Vulcanchem
CAS No.: 121250-95-1
VCID: VC0044027
InChI: InChI=1S/C53H82N16O11/c1-6-34(51(79)69-26-14-19-40(69)49(77)65-36(18-13-25-61-53(58)59)45(73)64-35(44(55)72)17-12-24-60-52(56)57)63-47(75)39(29-41(54)70)67-50(78)43(30(4)5)68-48(76)38(27-31-15-10-9-11-16-31)66-46(74)37(62-42(71)7-2)28-32-20-22-33(23-21-32)80-8-3/h9-11,15-16,20-23,30,34-40,43H,6-8,12-14,17-19,24-29H2,1-5H3,(H2,54,70)(H2,55,72)(H,62,71)(H,63,75)(H,64,73)(H,65,77)(H,66,74)(H,67,78)(H,68,76)(H4,56,57,60)(H4,58,59,61)/t34-,35-,36-,37+,38-,39-,40-,43-/m0/s1
SMILES: CCC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OCC)NC(=O)CC
Molecular Formula: C53H82N16O11
Molecular Weight: 1119.32

PROPIONYL-D-TYR(ET)-PHE-VAL-ASN-ABU-PRO-ARG-ARG-NH2

CAS No.: 121250-95-1

Main Products

VCID: VC0044027

Molecular Formula: C53H82N16O11

Molecular Weight: 1119.32

PROPIONYL-D-TYR(ET)-PHE-VAL-ASN-ABU-PRO-ARG-ARG-NH2 - 121250-95-1

CAS No. 121250-95-1
Product Name PROPIONYL-D-TYR(ET)-PHE-VAL-ASN-ABU-PRO-ARG-ARG-NH2
Molecular Formula C53H82N16O11
Molecular Weight 1119.32
IUPAC Name (2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide
Standard InChI InChI=1S/C53H82N16O11/c1-6-34(51(79)69-26-14-19-40(69)49(77)65-36(18-13-25-61-53(58)59)45(73)64-35(44(55)72)17-12-24-60-52(56)57)63-47(75)39(29-41(54)70)67-50(78)43(30(4)5)68-48(76)38(27-31-15-10-9-11-16-31)66-46(74)37(62-42(71)7-2)28-32-20-22-33(23-21-32)80-8-3/h9-11,15-16,20-23,30,34-40,43H,6-8,12-14,17-19,24-29H2,1-5H3,(H2,54,70)(H2,55,72)(H,62,71)(H,63,75)(H,64,73)(H,65,77)(H,66,74)(H,67,78)(H,68,76)(H4,56,57,60)(H4,58,59,61)/t34-,35-,36-,37+,38-,39-,40-,43-/m0/s1
SMILES CCC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OCC)NC(=O)CC
PubChem Compound 14310031
Last Modified Dec 19 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator